cis-1,2-Diaminocyclohexane
Overview
Description
Synthesis Analysis
The synthesis of cis-1,2-diaminocyclohexane derivatives has been explored extensively due to their utility as potent factor Xa inhibitors, highlighting the compound's versatility in medicinal chemistry. These derivatives, featuring 5-6 fused rings as alternative S1 moieties, have shown improved solubility and pharmacokinetic profiles, underscoring the synthetic flexibility and applicability of cis-1,2-diaminocyclohexane in developing new therapeutic agents (Yoshikawa et al., 2009).
Molecular Structure Analysis
The molecular structure of cis-1,2-diaminocyclohexane has been elucidated through X-ray crystallography, revealing its capability to form stable and strained chelating rings with metals. This structural property is crucial for its application in coordination chemistry and catalysis. For instance, the synthesis and X-ray structure of cis-1,4-diaminocyclohexanetetrachloroplatinum(IV) highlight the compound's structural flexibility and its potential in forming antitumor agents, showcasing the importance of its molecular structure in therapeutic applications (Khokhar et al., 1994).
Chemical Reactions and Properties
cis-1,2-Diaminocyclohexane participates in various chemical reactions, including trans/cis isomerization and complexation with metals, which are pivotal for its applications in asymmetric synthesis and catalysis. The trans/cis isomerization of complexes containing cis-1,2-diaminocyclohexane demonstrates the dynamic chemical behavior of this ligand, which is essential for understanding its reactivity and designing catalytic systems (Warad et al., 2014).
Physical Properties Analysis
The physical properties of cis-1,2-diaminocyclohexane, such as solubility and melting point, are critical for its application in synthesis and catalysis. The derivatization of diaminocyclohexanes for gas chromatography analysis exemplifies the importance of understanding these properties for analytical and preparative purposes, allowing for the accurate determination of cis-to-trans ratios and facilitating the compound's use in complex synthetic pathways (Lynn & Alley, 1987).
Scientific Research Applications
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Synthesis of Platinum Complexes
- Scientific Field : Chemistry, specifically inorganic and medicinal chemistry .
- Application Summary : “cis-1,2-Diaminocyclohexane” is used in the synthesis of platinum complexes .
- Methods of Application : While the exact methods of application are not specified, it typically involves the reaction of “cis-1,2-Diaminocyclohexane” with a platinum compound to form the desired complex .
- Results or Outcomes : These platinum complexes have been found to exhibit high antitumor activity .
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Synthesis of Multidentate Ligands
- Scientific Field : Chemistry, specifically coordination chemistry .
- Application Summary : “cis-1,2-Diaminocyclohexane” is also used in the synthesis of multidentate ligands for uranyl and transition metal complexation .
- Methods of Application : The exact methods of application are not specified, but it likely involves the reaction of “cis-1,2-Diaminocyclohexane” with other compounds to form the desired ligands .
- Results or Outcomes : The resulting ligands can be used to form complexes with uranyl and transition metals .
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Epoxy Curing Agent
- Scientific Field : Material Science .
- Application Summary : “cis-1,2-Diaminocyclohexane” is used as an epoxy curing agent, particularly useful in epoxy flooring .
- Methods of Application : The exact methods of application are not specified, but it likely involves the reaction of “cis-1,2-Diaminocyclohexane” with epoxy resins .
- Results or Outcomes : The resulting epoxy flooring has improved properties such as durability and resistance to wear .
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Synthesis of Polyaspartic Compounds
- Scientific Field : Polymer Chemistry .
- Application Summary : “cis-1,2-Diaminocyclohexane” can be reacted with diethyl maleate utilizing the Michael reaction to produce a polyaspartic compound .
- Methods of Application : The exact methods of application are not specified, but it likely involves the reaction of “cis-1,2-Diaminocyclohexane” with diethyl maleate .
- Results or Outcomes : The resulting polyaspartic compounds have various applications in coatings, sealants, and adhesives .
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Used in Lubricants
- Scientific Field : Industrial Chemistry .
- Application Summary : “cis-1,2-Diaminocyclohexane” may also be used in lubricants .
- Methods of Application : The exact methods of application are not specified, but it likely involves the incorporation of “cis-1,2-Diaminocyclohexane” into the lubricant formulation .
- Results or Outcomes : The resulting lubricants may have improved properties such as reduced friction and wear .
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Chelating Agent in Oil Production
- Scientific Field : Petroleum Engineering .
- Application Summary : “cis-1,2-Diaminocyclohexane” is advertised as being useful as a chelating agent in a variety of applications including oil production .
- Methods of Application : The exact methods of application are not specified, but it likely involves the use of “cis-1,2-Diaminocyclohexane” to bind and remove unwanted metal ions during oil production .
- Results or Outcomes : The use of “cis-1,2-Diaminocyclohexane” as a chelating agent can help improve the efficiency and yield of oil production .
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Corrosion Prevention in Oil Wells
- Scientific Field : Petroleum Engineering .
- Application Summary : “cis-1,2-Diaminocyclohexane” is used in downfield oil and gas wells where there is an acidic stream to prevent corrosion to the bore piles .
- Methods of Application : The exact methods of application are not specified, but it likely involves the use of “cis-1,2-Diaminocyclohexane” as a corrosion inhibitor in the acidic environment of the oil well .
- Results or Outcomes : The use of “cis-1,2-Diaminocyclohexane” can help prevent corrosion damage to the bore piles, thereby improving the longevity and safety of the oil well .
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Synthesis of Platinum Complexes with High Antitumor Activity
- Scientific Field : Medicinal Chemistry .
- Application Summary : “cis-1,2-Diaminocyclohexane” is used in the synthesis of platinum complexes that have high antitumor activity .
- Methods of Application : The exact methods of application are not specified, but it likely involves the reaction of “cis-1,2-Diaminocyclohexane” with platinum compounds to form the desired complex .
- Results or Outcomes : The resulting platinum complexes have been found to exhibit high antitumor activity .
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Preparation of Multidentate Ligands for Uranyl and Transition Metal Complexation
- Scientific Field : Coordination Chemistry .
- Application Summary : “cis-1,2-Diaminocyclohexane” is used in the synthesis of multidentate ligands for uranyl and transition metal complexation .
- Methods of Application : The exact methods of application are not specified, but it likely involves the reaction of “cis-1,2-Diaminocyclohexane” with other compounds to form the desired ligands .
- Results or Outcomes : The resulting ligands can be used to form complexes with uranyl and transition metals .
Safety And Hazards
Future Directions
Cis-1,2-Diaminocyclohexane has potential applications in various fields. It is used in the synthesis of platinum complexes with high antitumor activity and in the preparation of multidentate ligands for uranyl and transition metal complexation . It is also used in downfield oil and gas wells where there is an acidic stream to prevent corrosion to the bore piles .
properties
IUPAC Name |
(1S,2R)-cyclohexane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXIUAHEKJCMH-OLQVQODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311027 | |
Record name | cis-1,2-Cyclohexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1,2-Diaminocyclohexane | |
CAS RN |
1436-59-5 | |
Record name | cis-1,2-Cyclohexanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1436-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diaminocyclohexane, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-1,2-Cyclohexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1,2-Cyclohexanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIAMINOCYCLOHEXANE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0ZN6K26EP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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